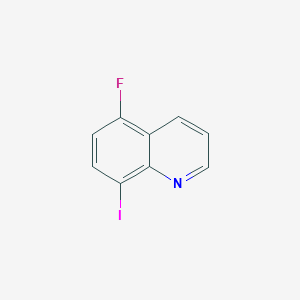

5-Fluoro-8-iodoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FIN |

|---|---|

Molecular Weight |

273.05 g/mol |

IUPAC Name |

5-fluoro-8-iodoquinoline |

InChI |

InChI=1S/C9H5FIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H |

InChI Key |

DXISQUKDUVFMFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)I)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 8 Iodoquinoline and Its Precursors

Classical and Contemporary Approaches to the Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline ring system is a well-established area of organic synthesis, with several named reactions providing versatile entry points to this heterocyclic scaffold. These methods are crucial for the synthesis of precursors to 5-fluoro-8-iodoquinoline.

Skraup Synthesis and Modified Cyclization Techniques

The Skraup synthesis, first reported in 1880, is a cornerstone of quinoline synthesis. wikipedia.org The archetypal reaction involves the treatment of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. wordpress.com For the synthesis of a 5-fluoroquinoline (B1202552) precursor, 3-fluoroaniline (B1664137) would be the logical starting material. The reaction mechanism involves the initial formation of acrolein from glycerol, followed by its reaction with the aniline to form an intermediate that cyclizes and is then oxidized to the quinoline. wordpress.com

Modifications to the classical Skraup synthesis have been developed to improve yields and mitigate the often-vigorous nature of the reaction. These can include the use of milder oxidizing agents and alternative acid catalysts. The Doebner-von Miller reaction is a related method that utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, offering greater flexibility in the substitution pattern of the resulting quinoline. iipseries.orgwikipedia.org

Condensation Reactions Involving Substituted Anilines and Carbonyl Compounds

A variety of condensation reactions provide access to the quinoline core, often with greater control over the final substitution pattern compared to the Skraup synthesis. These methods typically involve the reaction of a substituted aniline with a 1,3-dicarbonyl compound or its equivalent.

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. cambridge.orgwikipedia.org For instance, the reaction of 3-fluoroaniline with acetylacetone (B45752) would be expected to yield a dimethyl-5-fluoroquinoline derivative. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization. wikipedia.org The regioselectivity of the cyclization can be influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone. wikipedia.org

The Conrad-Limpach-Knorr synthesis offers another versatile route, where anilines react with β-ketoesters. Depending on the reaction conditions, either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures) can be obtained.

The Pfitzinger synthesis utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids, which can be subsequently decarboxylated.

These condensation methods provide a modular approach to the synthesis of substituted quinolines, allowing for the strategic placement of functional groups that can later be manipulated to introduce the desired iodine substituent.

Regioselective Halogenation Strategies for Quinoline Systems

Once the 5-fluoroquinoline core is synthesized, the next critical step is the regioselective introduction of an iodine atom at the C-8 position. The electronic properties of the quinoline ring and the directing effects of the existing fluorine substituent play a crucial role in determining the outcome of the halogenation reaction.

Introduction of Iodine at Specific Quinoline Ring Positions (e.g., C-5 and C-8)

Electrophilic substitution reactions on the quinoline ring generally favor the benzene (B151609) ring portion (positions 5, 6, 7, and 8) over the pyridine (B92270) ring. Under strongly acidic conditions, where the quinoline nitrogen is protonated, electrophilic attack is directed primarily to the 5- and 8-positions.

The direct iodination of quinolines can be achieved using various iodinating agents. A common method involves the use of molecular iodine in the presence of an oxidizing agent. The electrophilic species in these reactions is typically a polarized iodine molecule or an iodonium (B1229267) ion (I+). researchgate.net For the synthesis of this compound, the direct electrophilic iodination of 5-fluoroquinoline would be a potential route. The fluorine atom at the C-5 position is an ortho-, para-director, which would further activate the C-8 position towards electrophilic attack.

One plausible synthetic pathway involves the synthesis of a precursor that facilitates iodination at the C-8 position. For example, the synthesis of 5-fluoro-8-hydroxyquinoline has been reported. rsc.org The hydroxyl group is a strongly activating group and directs electrophilic substitution to the ortho and para positions. In this case, it would strongly direct an incoming electrophile to the C-7 and C-5 positions. However, the hydroxyl group can be converted to an iodo group through various methods, such as a Sandmeyer-type reaction on the corresponding amine or through reactions involving the displacement of a sulfonate ester.

A more direct route to this compound could involve the synthesis of 5-fluoro-8-aminoquinoline, followed by a Sandmeyer reaction. The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a variety of substituents, including iodine, via a diazonium salt intermediate. nih.gov

To accommodate sensitive functional groups, milder iodination protocols have been developed. These methods often avoid the use of strong acids and powerful oxidizing agents. For instance, the use of N-iodosuccinimide (NIS) or iodine monochloride (ICl) can provide a source of electrophilic iodine under less harsh conditions. researchgate.net The choice of solvent and additives can also influence the reactivity and selectivity of the iodination reaction.

For the specific case of this compound, a promising strategy involves the synthesis of 5-fluoro-8-aminoquinoline as a key intermediate. The amino group can be introduced by the reduction of a corresponding nitro compound. The synthesis of 5-hydroxy-8-nitroquinoline has been documented, suggesting that a similar nitration could be performed on a 5-fluoroquinoline precursor. acs.orgnih.gov The subsequent reduction of the nitro group to an amine, followed by a Sandmeyer iodination, would provide a targeted synthesis of this compound.

Below is a table summarizing the key synthetic strategies discussed:

| Synthetic Strategy | Description | Key Intermediates/Reagents |

| Skraup Synthesis | Condensation of an aniline with glycerol and an oxidizing agent to form the quinoline core. | 3-Fluoroaniline, Glycerol, Sulfuric acid, Nitrobenzene |

| Combes Synthesis | Acid-catalyzed condensation of an aniline with a β-diketone. | 3-Fluoroaniline, Acetylacetone |

| Electrophilic Iodination | Direct iodination of the 5-fluoroquinoline ring, targeting the C-8 position. | 5-Fluoroquinoline, Iodine, Oxidizing agent |

| Sandmeyer Reaction | Conversion of an amino group at the C-8 position to an iodo group via a diazonium salt. | 5-Fluoro-8-aminoquinoline, Sodium nitrite, Potassium iodide |

| Functional Group Interconversion | Synthesis of a precursor like 5-fluoro-8-hydroxyquinoline and subsequent conversion of the hydroxyl group to an iodo group. | 5-Fluoro-8-hydroxyquinoline |

Fluorination Techniques for Quinoline Scaffolds

The incorporation of fluorine into quinoline structures is of significant interest due to the unique properties this element imparts to organic molecules. georgiasouthern.edu However, the direct C–H fluorination of azaarenes like quinoline is challenging due to the high barrier of C–F bond formation and the electron-deficient nature of the ring system. nih.govacs.org

Both electrophilic and nucleophilic methods have been explored for the fluorination of quinoline scaffolds, each with its own set of challenges. acs.org

Electrophilic Fluorination: This approach is difficult for electron-deficient azaarenes because of the high energy of the corresponding Wheland intermediates that form during an electrophilic aromatic substitution (SEAr) pathway. nih.govacs.org Despite this, direct fluorination of quinoline derivatives in acidic media using electrophilic reagents can yield fluorinated products, though often with a lack of selectivity. researchgate.net Common electrophilic fluorinating agents include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and F-TEDA-BF₄ (Selectfluor). alfa-chemistry.com

Nucleophilic Fluorination: This strategy is also challenging due to the formation of a Meisenheimer intermediate after the initial fluoride (B91410) attack. acs.orgacs.org In this intermediate, the elimination of the fluoride ion to regenerate the starting material is often favored over the elimination of a hydride to form the desired fluorinated product. nih.gov A recent breakthrough has been the development of a concerted nucleophilic aromatic substitution strategy, which avoids the formation of the high-energy Meisenheimer intermediate. acs.orgacs.org This method involves an asynchronous concerted F⁻-e⁻-H⁺ transfer, enabling the first successful nucleophilic oxidative fluorination of quinolines. nih.govacs.org

| Approach | Mechanism | Key Challenge | Recent Advances |

|---|---|---|---|

| Electrophilic | Electrophilic Aromatic Substitution (SEAr) | High energy of Wheland intermediates. nih.govacs.org | Use of strong acid media to deactivate the ring towards other electrophilic attacks. researchgate.net |

| Nucleophilic | Nucleophilic Aromatic Substitution (SNAr) | Unfavorable Meisenheimer intermediate formation. acs.orgacs.org | Electron-transfer-enabled concerted nucleophilic fluorination to bypass the Meisenheimer intermediate. nih.govacs.org |

Achieving regioselectivity in the fluorination of quinolines is a significant synthetic hurdle. Direct electrophilic fluorination of the parent quinoline molecule often results in a mixture of products, including 5-fluoro, 6-fluoro, and 8-fluoro derivatives, indicating poor selectivity. researchgate.net

A notable advancement in this area is the development of a metal-free, regioselective C-H fluorination of 8-aminoquinoline (B160924) amides and sulfonamides specifically at the C-5 position. rsc.orgrsc.org This method utilizes Selectfluor as the fluorine source and proceeds smoothly via a proposed radical pathway. rsc.org The reaction demonstrates broad functional group compatibility and operational simplicity, providing an efficient route to C-5 fluorinated quinoline scaffolds. rsc.orgrsc.org The directing effect of the 8-amino group is crucial for achieving this high regioselectivity.

| Parameter | Description |

|---|---|

| Reaction | C-H fluorination at the C-5 position of 8-aminoquinoline amides and sulfonamides. rsc.org |

| Fluorinating Reagent | Selectfluor. rsc.orgrsc.org |

| Catalyst | Metal-free conditions. rsc.orgrsc.org |

| Key Feature | High regioselectivity for the C-5 position. rsc.org |

| Proposed Mechanism | Radical pathway. rsc.orgrsc.org |

Sequential Halogenation Strategies and Protecting Group Considerations

The synthesis of di-substituted haloquinolines like this compound often requires a sequential halogenation strategy where different halogens are introduced in separate steps. An operationally simple, metal-free protocol has been established for the regioselective C5–H halogenation (chlorination, bromination, and iodination) of various 8-substituted quinoline derivatives. rsc.org This reaction uses inexpensive and atom-economical trihaloisocyanuric acids or N-halosuccinimides as the halogen source and proceeds with complete regioselectivity in most cases. rsc.orgrsc.org

In complex syntheses involving multiple functionalization steps, protecting groups are often necessary to prevent unwanted side reactions. For instance, trimethylsilyl (B98337) groups can be used as temporary protecting groups to direct metalation to a specific position. researchgate.net These groups can be introduced and later removed without affecting other halogen atoms present on the quinoline ring, thereby enabling exhaustive and regiochemically controlled functionalization. researchgate.net

Advanced Synthetic Transformations and Functionalization

Once a halogenated quinoline scaffold is synthesized, further molecular complexity can be introduced through various functionalization reactions, with palladium-catalyzed cross-coupling being a particularly powerful tool. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions are fundamental methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. acs.orgnih.gov These reactions have become indispensable for the synthesis of pharmaceuticals, natural products, and organic materials. acs.org For substrates like this compound, the iodine atom serves as an excellent handle for such transformations due to the reactivity of the C-I bond in catalytic cycles.

Among the various palladium-catalyzed reactions, the Suzuki and Stille couplings are widely used for C-C bond formation.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron species (like a boronic acid or ester) with an organohalide. organic-chemistry.orgwikipedia.org It is one of the most versatile cross-coupling methods due to the stability, low toxicity, and commercial availability of many boronic acid reagents. organic-chemistry.org The catalytic cycle typically involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.orglibretexts.org Iodoquinolines are effective substrates in Suzuki reactions, readily undergoing coupling with various arylboronic acids. cdnsciencepub.comingentaconnect.com

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage of this method is the stability of organostannanes to air and moisture. wikipedia.orgorgsyn.org The reaction mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. libretexts.org The Stille reaction is highly valued for its compatibility with a wide range of functional groups. orgsyn.org However, a significant drawback is the high toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org

| Feature | Suzuki Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid). organic-chemistry.org | Organostannane (organotin). wikipedia.org |

| Key Advantage | Low toxicity and high stability of boron reagents. organic-chemistry.org | Air and moisture stability of tin reagents; broad functional group tolerance. wikipedia.orgorgsyn.org |

| Key Disadvantage | Requires a base for activation of the boron reagent. organic-chemistry.org | High toxicity of tin compounds. wikipedia.orgorganic-chemistry.org |

| Substrate Reactivity | Iodoquinolines are highly reactive coupling partners. cdnsciencepub.com | Iodoquinolines are effective electrophiles for the coupling. orgsyn.org |

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Functionalization of Polyfluorinated Quinoline Systems

The synthesis of complex molecules like this compound can be approached by modifying existing, simpler quinoline scaffolds. The functionalization of polyfluorinated or partially fluorinated quinoline systems is a strategic approach where the unique electronic properties of the fluorine atom are used to direct subsequent chemical transformations. The strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic system, making certain positions more susceptible to either nucleophilic or electrophilic attack, or to metalation.

Furthermore, the fluorine atom itself can be viewed as a detachable "activator" in certain synthetic contexts, capable of enabling annulation and other functionalization reactions without the need for transition metal catalysts. rsc.orgresearchgate.net This reactivity allows for the construction of complex heterocyclic systems by leveraging the inherent properties of the C-F bond. rsc.orgresearchgate.net While a direct application of these specific methods to a pre-existing 5-fluoroquinoline to install an 8-iodo group is not detailed in the provided literature, the underlying principles of using fluorine's electronic influence to achieve regioselective functionalization are central to the synthesis of such polyhalogenated systems.

One-Pot and Telescoped Synthesis Approaches for Enhanced Efficiency

A classic one-pot method for building the quinoline core is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org This reaction can be performed in a single vessel, often using inexpensive reagents like iron powder for the in situ reduction of a 2-nitroarylcarbonyl precursor to the necessary 2-aminoarylcarbonyl, which then immediately undergoes the condensation and cyclization to form the quinoline ring. organic-chemistry.org Such a process is highly adaptable and tolerates a variety of functional groups, including halogens like fluorine and chlorine. organic-chemistry.org

A related strategy is the "telescoping process," where sequential reactions are carried out in the same reactor without isolating the intermediates. This approach was successfully used to improve the synthesis of a key 5-bromo-2-methylamino-8-methoxyquinazoline intermediate by reducing the number of isolation processes from four to two, which significantly increased the total yield by 18%. nih.gov By applying similar one-pot or telescoped principles, the synthesis of a this compound precursor could be streamlined, for instance, by combining the formation of the quinoline ring and one of the halogenation steps into a single, efficient sequence. organic-chemistry.orgmdpi.com

Chemo- and Regioselective Functionalization of Halogenated Quinolines

Achieving specific substitution patterns on a quinoline ring, known as chemo- and regioselectivity, is a critical challenge in synthesis. For a molecule like this compound, it is essential to introduce the fluorine and iodine atoms at the correct positions without affecting other parts of the molecule.

Significant progress has been made in the regioselective C-H halogenation of 8-substituted quinolines. nih.govrsc.orgresearchgate.net An operationally simple, metal-free protocol has been developed for the geometrically challenging halogenation of the C5 position. nih.govrsc.orgresearchgate.net This reaction proceeds at room temperature under an open-air atmosphere using inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. nih.govrsc.org The presence of a directing substituent at the C8 position, such as an amide, urea, or phosphoramidate, exclusively directs the halogenation (chlorination, bromination, or iodination) to the C5 position, resulting in good to excellent yields with complete regioselectivity. nih.govresearchgate.net For example, subjecting an 8-amidoquinoline to triiodoisocyanuric acid under these conditions would selectively install an iodine atom at the C5 position. nih.gov

Another efficient metal-free method utilizes readily available N-halosuccinimides (NCS, NBS, and NIS) as halogenating agents in water. rsc.org This approach is notable for its environmental benefits and short reaction times, providing a convenient route to C5-selective halogenation of various quinoline derivatives. rsc.org These methods showcase a powerful strategy for synthesizing precursors to this compound, where one halogen is introduced with high precision based on the directing influence of a functional group at another position.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The success of any chemical synthesis hinges on the careful optimization of reaction conditions to maximize product yield and purity while minimizing reaction time and side products. The synthesis of halogenated quinolines is no exception, and systematic studies are performed to identify the ideal parameters.

In the development of the metal-free C5-halogenation of 8-substituted quinolines, researchers methodically screened various halogen sources and solvents. nih.gov The initial model reaction using N-(quinolin-8-yl)acetamide showed that the choice of both reagent and solvent had a dramatic impact on the reaction's efficiency. nih.gov For instance, using N-chlorosuccinimide (NCS) in dichloromethane (B109758) resulted in a low 15% yield, whereas changing the solvent to acetonitrile (B52724) improved the yield to 24%. nih.gov A significant breakthrough was achieved upon switching the halogen source to trichloroisocyanuric acid (TCCA), which furnished the desired C5-chlorinated product in an excellent 98% yield in just 15 minutes. nih.gov

Similar optimization studies were conducted for iron-catalyzed halogenation reactions. researchgate.net Using N-(quinolin-8-yl)pivalamide as a model substrate, various iron catalysts, solvents, and halogen sources were tested. The results indicated that while the reaction could proceed without a catalyst using N-bromosuccinimide (NBS) to give a 91% yield, using elemental bromine (Br₂) as the halogen source was far less effective, yielding only 35% of the product. researchgate.net The addition of an iron catalyst was found to be crucial for activating less reactive halogen sources and achieving high yields under mild conditions. researchgate.net

These examples underscore the meticulous process required to refine a synthetic protocol. By systematically varying parameters such as the catalyst, solvent, reagent, time, and temperature, chemists can develop robust and high-yielding methods for producing complex molecules like this compound.

Table 1: Optimization of Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide Data sourced from Motati et al., 2018. nih.gov

Table 2: Optimization of Iron-Catalyzed C5-Bromination of N-(quinolin-8-yl)pivalamide Data sourced from Long et al., 2019. researchgate.net

Spectroscopic and Structural Characterization of 5 Fluoro 8 Iodoquinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Fluoro-8-iodoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multidimensional techniques, is essential for unambiguous structural assignment.

One-dimensional NMR spectroscopy of hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei provides the fundamental data for structural analysis. Each nucleus within a unique electronic environment gives rise to a distinct signal (resonance) in the spectrum, and the interactions between neighboring nuclei (spin-spin coupling) cause these signals to split into characteristic patterns.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five hydrogen atoms on the quinoline (B57606) ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and iodine atoms. Protons H-2, H-3, and H-4 on the pyridine (B92270) ring typically appear at a lower field (higher ppm) compared to protons H-6 and H-7 on the carbocyclic ring due to the deshielding effect of the heterocyclic nitrogen atom. The coupling constants (J-values) between adjacent protons are critical for assigning their specific positions.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display nine signals, one for each unique carbon atom in the this compound molecule. The chemical shifts are highly sensitive to the electronic environment. The carbon atoms bonded directly to the electronegative fluorine (C-5) and iodine (C-8) atoms will show significant shifts. Specifically, the C-5 resonance will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus, a key feature confirming the position of the fluorine substituent. The chemical shifts for quinoline derivatives are well-documented, providing a strong basis for assignment. researchgate.netconsensus.app

¹⁹F NMR Spectroscopy: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. worktribe.comresearchgate.net The spectrum of this compound is expected to show a single resonance for the fluorine atom at the C-5 position. The precise chemical shift provides information about the electronic environment, and its multiplicity will be determined by couplings to nearby protons, primarily H-4 and H-6. This technique is exceptionally useful for confirming the presence and location of fluorine within the molecule.

Interactive Table: Predicted NMR Data for this compound

Predicted ¹H NMR Chemical Shifts and Coupling Constants Data is estimated based on known substituent effects on the quinoline scaffold.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7 |

| H-3 | 7.5 - 7.7 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 |

| H-4 | 8.4 - 8.6 | dd | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.7 |

| H-6 | 7.4 - 7.6 | t | J(H6,H7) ≈ 8.0, J(H6,F5) ≈ 8.0 |

Predicted ¹³C NMR Chemical Shifts Data is estimated based on known substituent effects on the quinoline scaffold.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~151 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~129 |

| C-5 | ~155 (d, ¹JCF ≈ 250 Hz) |

| C-6 | ~115 (d, ²JCF ≈ 20 Hz) |

| C-7 | ~139 |

| C-8 | ~95 |

For molecules with overlapping signals and complex coupling patterns, two-dimensional (2D) NMR experiments are indispensable for making definitive assignments. sdsu.edu

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other. emerypharma.com For this compound, COSY would show cross-peaks connecting H-2 with H-3 and H-4, H-3 with H-2 and H-4, and H-6 with H-7, confirming their adjacencies.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It would be used to definitively link each proton resonance (H-2, H-3, H-4, H-6, H-7) to its corresponding carbon atom (C-2, C-3, C-4, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). emerypharma.comyoutube.com HMBC is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, correlations from H-4 to carbons C-2, C-5, and C-4a would help confirm the connectivity around the pyridine ring and its fusion to the carbocyclic ring.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, FT-IR is used to identify key functional groups and structural features. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule.

Key expected absorptions include:

Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹.

C=C and C=N Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the quinoline aromatic system.

C-F Stretching: A strong, characteristic absorption band is expected in the 1250-1000 cm⁻¹ range.

C-I Stretching: A weaker absorption is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Interactive Table: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1610 - 1580 | Aromatic C=C and C=N Stretch | Strong |

| 1500 - 1450 | Aromatic C=C and C=N Stretch | Medium-Strong |

| 1250 - 1150 | C-F Stretch | Strong |

| 900 - 700 | Aromatic C-H Out-of-Plane Bend | Strong |

| 600 - 500 | C-I Stretch | Weak-Medium |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. nih.gov It relies on inelastic scattering of monochromatic light from a laser source. Vibrational modes that result in a change in polarizability are Raman active. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar and symmetric bonds. For this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. The C-I bond, being highly polarizable, may also give a more distinct signal in Raman than in IR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₉H₅FIN), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺). The expected exact mass can be calculated with high precision.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, likely fragmentation pathways include:

Loss of Iodine: The C-I bond is relatively weak, so a prominent peak corresponding to the loss of an iodine radical ([M-I]⁺) is expected. This is often the base peak in the spectrum of iodo-aromatic compounds.

Loss of Fluorine: A peak corresponding to the loss of a fluorine atom ([M-F]⁺) may also be observed.

Loss of HCN: A common fragmentation pathway for quinoline and other nitrogen-containing heterocycles is the elimination of a neutral hydrogen cyanide molecule, leading to a peak at [M-27]⁺ or from subsequent fragments.

Interactive Table: Predicted Mass Spectrometry Data for this compound

Molecular Formula: C₉H₅FIN Monoisotopic Molecular Weight: 272.95 g/mol

| m/z (predicted) | Ion Formula | Description |

| 272.95 | [C₉H₅FIN]⁺ | Molecular Ion ([M]⁺) |

| 145.98 | [C₉H₅FN]⁺ | Loss of Iodine radical ([M-I]⁺) |

| 253.95 | [C₉H₅IN]⁺ | Loss of Fluorine radical ([M-F]⁺) |

| 245.96 | [C₈H₄FIN]⁺ | Loss of HCN from molecular ion ([M-HCN]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The electronic absorption and emission properties of quinoline and its derivatives are of significant interest due to their applications in various fields, including materials science and biological imaging. The UV-Vis spectrum of quinoline derivatives is primarily characterized by transitions involving π-electrons of the aromatic system.

For this compound, the UV-Vis absorption spectrum in a polar solvent is expected to exhibit two main absorption bands. These bands are attributed to π-π* and n-π* electronic transitions within the quinoline ring. researchgate.net The introduction of halogen substituents, such as fluorine and iodine, can influence the position and intensity of these absorption bands. The fluorine atom at the 5-position and the iodine atom at the 8-position are likely to cause a bathochromic (red) shift in the absorption maxima due to their electronic effects on the aromatic system.

The photophysical properties, such as fluorescence, are also influenced by the nature and position of substituents. Quinoline derivatives are known to be fluorescent, and the emission properties of this compound would be dependent on the solvent polarity. scielo.br Generally, an increase in solvent polarity can affect the fluorescence emission of quinoline compounds. scielo.br The heavy iodine atom at the 8-position may, however, lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

| Property | Expected Range for Halogenated Quinolines | Reference |

| Absorption Maximum (λ_max) | 280-350 nm | researchgate.net |

| Molar Absorptivity (ε) | > 10^3 L mol⁻¹ cm⁻¹ | scielo.br |

| Emission Maximum (λ_em) | ~400 nm in polar solvents | scielo.br |

This table is based on general observations for substituted quinolines and does not represent experimental data for this compound.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Conformations and Crystal Packing

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CCDC), we can infer its likely solid-state conformation and packing from studies on related halogenated quinoline derivatives. uiowa.eduuiowa.educam.ac.ukcam.ac.uk The quinoline ring system itself is planar. The fluorine and iodine substituents would lie in the plane of the aromatic rings.

The arrangement of molecules in the crystal, or crystal packing, is governed by various intermolecular forces. In the solid state, substituted quinolines often exhibit layered structures or herringbone packing motifs. The packing analysis of a related quinoline derivative showed that neighboring units were nearly coplanar, with an average distance of 3.8 Å, indicating face-to-face π-stacking. scielo.br

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Structures

The solid-state structure of this compound would be stabilized by a variety of intermolecular interactions. Given the presence of the nitrogen atom in the quinoline ring and the halogen substituents, the following interactions are expected to play a crucial role in the crystal packing:

π-π Stacking: The planar aromatic rings of the quinoline system are expected to engage in π-π stacking interactions, which are a significant contributor to the stabilization of the crystal lattice of many aromatic compounds. scielo.br

Halogen Bonding: The iodine atom at the 8-position can act as a halogen bond donor, forming interactions with electron-rich atoms, such as the nitrogen atom of a neighboring molecule. Similarly, the fluorine atom, while a weaker halogen bond donor, can also participate in such interactions. Studies on other halogenated phenylquinolinones have revealed the presence of halogen–π interactions. beilstein-journals.org

C-H···N and C-H···F Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the quinoline nitrogen or the fluorine atom as acceptors are also likely to be present, further stabilizing the three-dimensional crystal structure.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements in a compound. This is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₉H₅FIN), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

The experimental values obtained from elemental analysis should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the identity and purity of the compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical % |

| Carbon | C | 12.01 | 39.88 |

| Hydrogen | H | 1.01 | 1.86 |

| Fluorine | F | 19.00 | 7.01 |

| Iodine | I | 126.90 | 46.81 |

| Nitrogen | N | 14.01 | 5.17 |

This table presents the calculated theoretical elemental composition of this compound.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 8 Iodoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govrsc.org It is frequently employed to predict the properties of molecules like 5-fluoro-8-iodoquinoline due to its balance of accuracy and computational efficiency. nih.govuantwerpen.be

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to find this equilibrium geometry. rjptonline.orgnih.gov

This analysis yields crucial data on structural parameters. The resulting bond lengths, bond angles, and dihedral angles define the molecule's shape. For this compound, particular attention would be paid to the C-F and C-I bond lengths and the planarity of the quinoline (B57606) ring system. The electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: The following data is illustrative of typical outputs from DFT calculations and is not based on published experimental or computational results for this specific molecule.

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

| C-N-C Bond Angle | ~117° |

| C-C-C Bond Angle (Aromatic) | ~120° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. cardiff.ac.uknih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.net

For this compound, DFT would calculate the frequencies of all normal modes of vibration. Key vibrational modes would include the C-F and C-I stretching frequencies, the stretching and bending modes of the quinoline ring, and various C-H vibrations. A Potential Energy Distribution (PED) analysis can be performed to assign the calculated frequencies to specific atomic motions, such as stretching, bending, or torsional vibrations. sid.ir

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative) Note: This table illustrates the type of data generated from vibrational analysis and does not represent published results.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-I Stretch | ~500 - 600 |

| C-F Stretch | ~1000 - 1200 |

| C=N Stretch (Ring) | ~1500 - 1600 |

| Aromatic C-H Stretch | ~3000 - 3100 |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wuxiapptec.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com Analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to identify the most probable sites for nucleophilic and electrophilic attack.

HOMO: For quinoline systems, the HOMO is typically a π-orbital distributed across the aromatic rings.

LUMO: The LUMO is usually a π*-orbital, also delocalized over the ring system.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of molecular motion and intermolecular interactions in environments such as a solvent. uantwerpen.be Although specific MD studies on this compound are not documented, this technique would be used to explore its conformational flexibility and its interactions with other molecules, such as water or biological macromolecules. This is particularly relevant for understanding how the compound might behave in a physiological environment.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule in detail. wikipedia.orgdergipark.org.tr It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which closely resembles a classical Lewis structure. periodicodimineralogia.itwisc.edu

For this compound, NBO analysis would quantify the delocalization of electron density from occupied "donor" orbitals (like a C-C bond or a lone pair on nitrogen) to unoccupied "acceptor" orbitals (typically antibonding orbitals, σ* or π*). researchgate.net The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, with the stabilization energy (E(2)) indicating the magnitude of the interaction. This analysis would reveal the extent of π-conjugation within the quinoline ring and the electronic influence of the fluorine and iodine substituents.

Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound Note: This table illustrates the type of data generated from NBO analysis and does not represent published results.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | High (indicative of aromaticity) |

| LP(1) N | σ(C-C) | Moderate (hyperconjugation) |

| π(C5-C6) | π*(C7-C8) | High (indicative of aromaticity) |

Topological Analyses of Electron Density (AIM, NCI, RDG, ELF, LOL)

Topological analyses of the electron density (ρ(r)) provide profound insights into the nature of chemical bonding and non-covalent interactions. These methods move beyond orbital-based descriptions to analyze the electron density itself, which is a physical observable.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) partitions the electron density of a molecule into atomic basins. wikipedia.orguni-rostock.de By locating critical points in the density, AIM identifies bond paths between atoms and characterizes the nature of the interaction (e.g., covalent vs. ionic) based on the properties of the density at the bond critical point (BCP). nih.govias.ac.in For this compound, AIM could be used to precisely characterize the C-F, C-I, and various C-C and C-N bonds. comporgchem.com

Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG): The NCI index, based on the electron density and its Reduced Density Gradient (RDG), is a powerful tool for visualizing weak, non-covalent interactions. jussieu.frmdpi.com It generates 3D isosurfaces that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion. chemrxiv.orgsci-hub.sechemrxiv.org An RDG analysis of this compound could reveal potential intramolecular interactions, such as between the iodine atom and nearby parts of the molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map regions of high electron localization, which are associated with chemical bonds, lone pairs, and atomic cores. jussieu.frjussieu.fr These analyses provide a visual representation of the electron-pair domains in a molecule, offering a clear picture of its bonding patterns. nih.govaraproceedings.comnih.gov For this compound, ELF and LOL maps would clearly distinguish the covalent bonds within the quinoline ring, the C-F and C-I bonds, and the lone pair on the nitrogen atom.

Prediction of Reactive Properties and Non-Linear Optical (NLO) Behavior

Computational methods are instrumental in predicting the chemical reactivity and potential non-linear optical (NLO) properties of novel compounds. For halogenated quinolines, DFT calculations are a common approach to elucidate their electronic structure and predict their behavior in chemical reactions.

Reactive Properties:

The reactivity of a molecule is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these computational studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that illustrates the charge distribution on the molecule's surface. The MEP map reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the sites most susceptible to electrophilic and nucleophilic attack. For a molecule like this compound, the electronegative fluorine and nitrogen atoms are expected to create electron-rich regions, while the rest of the aromatic system will also exhibit distinct electronic characteristics.

While specific data for this compound is not available, the following table presents representative global reactivity parameters calculated for a related dihalogenated quinoline derivative using DFT, which can provide an indication of the expected values.

| Parameter | Representative Value (a.u.) | Description |

| EHOMO | -0.24 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -0.08 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 0.16 | Difference between ELUMO and EHOMO, an indicator of chemical reactivity and stability. |

| Ionization Potential (I) | 0.24 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 0.08 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 0.16 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | 0.08 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | 12.5 | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | 0.16 | A measure of the molecule's electrophilic character. |

Non-Linear Optical (NLO) Behavior:

Molecules with extended π-conjugated systems and significant intramolecular charge transfer, often found in quinoline derivatives, are candidates for materials with NLO properties. rsc.org Computational studies can predict the NLO behavior of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high β value is indicative of a strong NLO response, which is desirable for applications in optoelectronics and photonics. rsc.org Theoretical DFT studies on quinoline-based compounds have demonstrated that the presence and nature of substituents can significantly influence the NLO properties. rsc.org For this compound, the interplay between the electron-withdrawing fluorine and the polarizable iodine atom attached to the quinoline core could lead to interesting NLO characteristics.

Solvation Model Studies (e.g., Integral Equation Formalism Polarizable Continuum Model - IEFPCM)

The behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are computational methods used to account for the effects of a solvent on a solute molecule. These models can be broadly classified as explicit, where individual solvent molecules are considered, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used and robust implicit solvation model. researchgate.net In the IEFPCM method, the solute molecule is placed within a cavity created in the continuous solvent medium. The solute's charge distribution polarizes the surrounding dielectric continuum, which in turn creates a reaction field that interacts with the solute. This interaction is solved for self-consistently, providing a more accurate description of the molecule's electronic structure and properties in solution.

For a molecule like this compound, IEFPCM studies would be crucial for:

Predicting Solvation Free Energies: Calculating the energy change when the molecule is transferred from the gas phase to a solvent, which is important for understanding its solubility.

Investigating Solvent Effects on Reactivity: The polarity of the solvent can alter the electronic properties of the solute, including its HOMO-LUMO gap and MEP, thereby influencing its reactivity.

Modeling Spectroscopic Properties in Solution: Solvents can cause shifts in the absorption and emission spectra of a molecule (solvatochromism). IEFPCM can be used to predict these shifts.

In computational studies of related halogenated quinolines, the SMD (Solvation Model based on Density) model, which is a universal solvation model based on the IEFPCM formalism, has also been employed to model the effects of solvation on molecular geometries and energies. nih.gov Such studies have shown that an aqueous environment can enhance molecular stability and modulate reactivity. nih.gov

Chemical Reactivity and Synthetic Applications of 5 Fluoro 8 Iodoquinoline As a Building Block

Utility in Complex Organic Synthesis as a Versatile Intermediate

5-Fluoro-8-iodoquinoline is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of therapeutic agents and functional materials. Its bifunctional nature, possessing both a nucleophilic nitrogen atom within the quinoline (B57606) ring and an electrophilic carbon atom attached to the iodine, allows for a diverse range of chemical modifications. This dual reactivity enables chemists to introduce various substituents and build intricate molecular frameworks.

The strategic placement of the fluoro and iodo groups allows for sequential and site-selective reactions. For instance, the carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than a carbon-fluorine bond, enabling the selective functionalization at the 8-position while leaving the 5-fluoro group intact. This differential reactivity is crucial for the construction of complex molecules where precise control over substituent placement is required. While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. For example, the core structure is related to compounds that have been investigated for their potential as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP). nih.gov

Diverse Substitution Reactions for Broader Chemical Space Exploration

The presence of the iodine atom at the 8-position of this compound makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. jocpr.com These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to participate in these transformations allows for the exploration of a vast chemical space, enabling the synthesis of large libraries of derivatives for drug discovery and materials science research.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. This method is widely used to introduce aryl or vinyl substituents at the 8-position of the quinoline ring.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Conditions |

| Suzuki-Miyaura | Pd(OAc)2 or Pd(PPh3)4 | PPh3, SPhos, etc. | K2CO3, Cs2CO3, K3PO4 | Toluene/H2O, Dioxane/H2O | 80-110 °C |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. It is a powerful tool for introducing alkynyl moieties, which can serve as handles for further transformations or as integral parts of functional materials.

| Reaction | Catalyst | Co-catalyst | Base | Solvent | Typical Conditions |

| Sonogashira | PdCl2(PPh3)2 | CuI | Et3N, Piperidine | THF, DMF | Room Temp. to 60 °C |

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. This is a crucial transformation for the synthesis of many biologically active compounds containing an arylamine moiety. nih.govrsc.org

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Conditions |

| Buchwald-Hartwig | Pd2(dba)3 or Pd(OAc)2 | BINAP, Xantphos, etc. | NaOtBu, K3PO4 | Toluene, Dioxane | 80-120 °C |

These substitution reactions, among others, provide a robust platform for the derivatization of the this compound core, leading to a wide range of novel compounds with potentially interesting biological or material properties.

Role in the Development of Novel Reagents and Catalysts

The 8-aminoquinoline (B160924) scaffold is a well-established directing group in transition metal-catalyzed C-H activation reactions. While this compound itself is not an 8-aminoquinoline, it can be readily converted to one via a Buchwald-Hartwig amination or other related methods. The resulting 5-fluoro-8-aminoquinoline derivatives can then be utilized as ligands or directing groups in the development of novel catalytic systems. The presence of the fluorine atom can modulate the electronic properties of the ligand, potentially leading to catalysts with enhanced reactivity, selectivity, or stability.

Furthermore, quinoline derivatives can act as ligands for various transition metals, forming complexes with interesting catalytic or photophysical properties. mdpi.comresearchgate.net The nitrogen atom of the quinoline ring and a substituent at the 8-position can act as a bidentate chelating ligand. By synthesizing derivatives of this compound with appropriate functional groups at the 8-position, novel ligands can be prepared. These ligands can then be complexed with metals such as palladium, platinum, ruthenium, or iridium to generate new catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. nih.govresearchgate.net

Potential Applications in Advanced Materials Science (e.g., Electronic Materials)

Quinoline derivatives have garnered significant interest in the field of materials science, particularly for their applications in organic light-emitting diodes (OLEDs). The quinoline moiety can serve as an electron-transporting or emissive component in these devices. The introduction of substituents such as fluorine and iodine can significantly influence the electronic properties, photophysical characteristics, and solid-state packing of the resulting materials.

The fluorine atom, being highly electronegative, can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which can facilitate electron injection and transport in an OLED. The iodo group, while often replaced in the final material, serves as a crucial synthetic handle to introduce other functional groups through cross-coupling reactions. For instance, extended conjugated systems can be built upon the this compound scaffold via Suzuki or Sonogashira coupling reactions. These extended π-systems are often responsible for the luminescent properties of organic materials.

While specific studies on this compound for electronic materials are not widely reported, the general principles of molecular design for OLED materials suggest its potential as a building block. By carefully selecting the substituents to be introduced at the 8-position, it is conceivable to tune the emission color, quantum efficiency, and charge-transport properties of the resulting materials. nih.gov

Design and Synthesis of Analogs and Derivatives of 5 Fluoro 8 Iodoquinoline

Rational Design Strategies Based on the Quinoline (B57606) Scaffold Modifications

The rational design of novel quinoline derivatives is a cornerstone of modern drug discovery, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. nih.govrsc.org The quinoline nucleus is considered a "privileged scaffold" because its derivatives can interact with a diverse range of biological targets. nih.gov Modifications are typically focused on the two main components of the structure: the benzene (B151609) ring and the pyridine (B92270) ring.

Strategic modifications often involve the introduction of various substituents at different positions of the quinoline ring system. nih.gov The nature and position of these functional groups can profoundly influence the molecule's interaction with its target, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, preliminary SAR analysis of some quinoline derivatives has shown that bulky substituents at certain positions can facilitate desired biological activities. nih.gov The functionalization of the quinoline ring is a transformative strategy that expands the accessible chemical space and can enhance the pharmacological profile of the resulting compounds. rsc.org This approach accelerates the drug discovery process by generating novel candidates with potentially improved efficacy and safety. rsc.org

Key design strategies include:

Isosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

Functional Group Modification: Altering existing functional groups to modulate properties like solubility, polarity, and hydrogen bonding capacity.

Scaffold Hopping: Replacing the quinoline core with another heterocycle while retaining key binding interactions.

Hybridization: Combining the quinoline scaffold with another known pharmacophore to create a hybrid molecule with potentially dual or enhanced activity. nih.gov

These rational design approaches leverage an understanding of the target's structure and the SAR of existing quinoline-based compounds to guide the synthesis of new, more effective analogs.

Synthesis of Related Halogenated Quinoline Derivatives

The synthesis of halogenated quinolines is of significant interest due to the unique properties that halogen atoms impart to organic molecules, including altered lipophilicity, metabolic stability, and binding interactions. researchgate.net Traditional methods for constructing the quinoline ring, such as the Skraup, Doebner-von Miller, and Combes syntheses, can be adapted to produce halogenated derivatives by using appropriately substituted anilines as starting materials. nih.goviipseries.orgslideshare.net

More recent synthetic advancements have focused on the direct, regioselective halogenation of the pre-formed quinoline scaffold. rsc.org These methods offer more efficient and versatile routes to novel halogenated compounds. An operationally simple and metal-free protocol has been developed for the C5–H halogenation of 8-substituted quinoline derivatives, which is a geometrically challenging position to functionalize. rsc.orgrsc.org This method proceeds under mild conditions at room temperature, using inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org

| Synthesis Method | Description | Starting Materials | Key Reagents |

| Skraup Synthesis | A classic method involving the condensation of an aromatic amine with glycerol (B35011) in the presence of an acid and an oxidizing agent. iipseries.orgslideshare.net | Aromatic amine, Glycerol | Sulfuric acid, Nitrobenzene |

| Combes Synthesis | An acid-catalyzed condensation of an aromatic amine with a 1,3-diketone to form the quinoline skeleton. iipseries.orgslideshare.net | Aromatic amine, 1,3-Diketone | Sulfuric acid or PPA |

| Friedländer Synthesis | Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. rsc.orgnih.gov | 2-aminoaryl aldehyde/ketone, α-methylene carbonyl | Base or Acid catalyst |

| Remote C-H Halogenation | A modern, metal-free method for direct halogenation at the C5 position of 8-substituted quinolines. rsc.orgrsc.org | 8-substituted quinoline | Trihaloisocyanuric acid |

The identity and position of the halogen substituent on the quinoline ring are critical variables in the design of new analogs. Different halogens (fluorine, chlorine, bromine, iodine) have distinct effects on the electronic and steric properties of the molecule. The reactivity of haloquinolines towards nucleophilic substitution is highly dependent on the halogen's location; halogens at the C2 and C4 positions (on the pyridine ring) are significantly more reactive than those on the homocyclic benzene ring. iust.ac.ir

Modern synthetic methods allow for precise control over the site of halogenation. For example, a regioselective, metal-free protocol allows for the exclusive introduction of chlorine or bromine at the C5 position of various 8-substituted quinolines. rsc.orgrsc.org This provides a reliable route to compounds that were previously difficult to access. The choice of halogenating agent is key to this selectivity.

| Halogenating Agent | Halogen Introduced | Target Position | Reference |

| Trichloroisocyanuric acid (TCCA) | Chlorine (Cl) | C5 (on 8-substituted quinolines) | rsc.orgrsc.org |

| Tribromoisocyanuric acid (TBCA) | Bromine (Br) | C5 (on 8-substituted quinolines) | rsc.org |

| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | General chlorinating agent | N/A |

| N-Bromosuccinimide (NBS) | Bromine (Br) | General brominating agent | N/A |

The ability to selectively place different halogens at various positions on the quinoline scaffold is a powerful tool for fine-tuning the pharmacological properties of the resulting derivatives. nih.gov

The synthesis of quinolines bearing multiple halogen atoms opens further avenues for creating diverse chemical structures. Polyhalogenated quinolines can serve as versatile intermediates for subsequent functionalization through cross-coupling reactions. lookchem.com For instance, a synthetic route has been developed that utilizes a tetrahalogenated quinoline precursor, which can then undergo selective palladium-catalyzed reactions. lookchem.com By carefully controlling reaction conditions such as time and temperature, different positions (e.g., C3, C4, C6) can be selectively derivatized using a single catalyst/ligand system. lookchem.com This strategy allows for the iterative and parallel synthesis of a wide range of analogs from a common starting material, which is highly advantageous for building chemical libraries. lookchem.com

Incorporating Other Functional Groups and Heterocyclic Moieties

Beyond halogenation, the incorporation of other functional groups and even entirely different heterocyclic systems onto the quinoline scaffold is a common strategy to expand chemical diversity and explore new SAR. nih.govscispace.com This functionalization can significantly alter a compound's biological activity and physicochemical properties. nih.govrsc.org

Methods for incorporating new functionalities include:

Derivatization of Existing Groups: For example, a quinoline carrying a carboxylic acid group can be converted into a variety of esters, amides, carbamates, and ureas. scispace.com

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are widely used to form new carbon-carbon and carbon-nitrogen bonds, attaching aryl, alkyl, or amino groups to the quinoline core. lookchem.com

Direct C-H Functionalization: Modern synthetic methods enable the direct attachment of functional groups to C-H bonds on the quinoline ring, providing an atom-economical route to new derivatives. rsc.orgmdpi.com

Attachment of Other Heterocycles: Synthetically important heterocycles like furan, pyrrole, and thiophene (B33073) can be anchored to the quinoline scaffold. nih.gov This can be achieved through facile procedures using catalysts such as silver triflate, creating hybrid molecules that merge the structural features of multiple ring systems. nih.gov

These synthetic strategies allow chemists to systematically modify the quinoline structure, leading to the development of compounds with tailored properties for specific biological applications. mdpi.com

Construction of Chemical Libraries for High-Throughput Screening and Lead Discovery

The discovery of new drug candidates often begins with the screening of large collections of compounds, known as chemical libraries, against a specific biological target. ncsu.edunih.gov High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of thousands or even millions of compounds to identify initial "hits"—molecules that show a desired activity. slideshare.netdrugtargetreview.com

The construction of focused chemical libraries, where compounds share a common core scaffold like quinoline but have diverse substituents, is a key strategy in modern lead discovery. ncsu.edu The synthetic methodologies described previously, particularly those amenable to parallel synthesis, are essential for building these libraries. lookchem.com For example, the ability to selectively functionalize a polyhalogenated quinoline intermediate allows for the rapid generation of a large number of distinct analogs. lookchem.com

The process typically involves:

Library Design: Compounds are designed based on a common scaffold, with diversity introduced at specific positions to cover a wide chemical space. researchgate.net

Combinatorial/Parallel Synthesis: Automated or semi-automated techniques are used to efficiently synthesize the library of related compounds. japsonline.com

High-Throughput Screening (HTS): The library is screened against a biological target (e.g., an enzyme or receptor) using miniaturized assays to identify active compounds. slideshare.netdrugtargetreview.com

Hit-to-Lead Optimization: The initial hits identified from the HTS campaign are then subjected to further chemical modification and biological testing to develop them into more potent and drug-like "lead" compounds. japsonline.comnih.gov

By systematically synthesizing and screening libraries of 5-Fluoro-8-iodoquinoline analogs and related halogenated derivatives, researchers can efficiently explore the SAR for a given target and accelerate the identification of promising new therapeutic candidates.

Structure Activity Relationship Sar Studies of 5 Fluoro 8 Iodoquinoline Analogs

Influence of Halogen Substituents on Biological Activity and Selectivity

The nature, number, and position of halogen substituents on the quinoline (B57606) ring are critical determinants of biological activity and target selectivity. Halogenation can alter a compound's electron distribution, lipophilicity, and metabolic stability, all of which can profoundly impact its interaction with biological targets.

The type of halogen also plays a crucial role. In a series of quinoline derivatives, the substitution pattern of halogens was systematically varied to understand their impact. For example, comparing di-chloro with di-iodo derivatives showed significant shifts in NMR spectra, indicating a substantial change in the electronic environment of the ring system. acs.org In some cases, increasing the number of chlorine atoms on a related quinoid scaffold led to the highest insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com This highlights that both the identity and quantity of halogen atoms are key variables in tuning the biological effects of these compounds. For 5-fluoro-8-iodoquinoline, the specific combination of a highly electronegative fluorine atom at the C5 position and a large, polarizable iodine atom at the C8 position creates a unique electronic and steric profile that dictates its specific biological interactions.

| Compound Class | Halogen Substituent(s) | Observed Biological Activity | Reference(s) |

| 8-Hydroxyquinolines | 5-Chloro | High anti-MRSA activity | nih.gov |

| Organoruthenium 8-Hydroxyquinoline (B1678124) Complexes | 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo | Cytotoxicity in cancer cell lines | acs.org |

| N-Substituted Quinone Imines | Multiple Chlorine atoms | High insecticidal, fungicidal, and herbicidal activity | biointerfaceresearch.com |

| Halogenated Quinolines (HQs) | Varied | Potent eradication of bacterial biofilms (MRSA, VRE) | nih.gov |

Impact of Steric, Electronic, and Lipophilic Parameters on Pharmacological Profiles

The pharmacological activity of quinoline analogs is governed by a complex interplay of steric, electronic, and lipophilic properties. These parameters influence how a molecule fits into a binding site, its electronic interactions with a target, and its ability to cross biological membranes. nih.gov

Lipophilicity: This parameter, often expressed as logP, is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Aromatic quinolines are generally more lipophilic than their partially saturated tetrahydroquinoline counterparts. rsc.org SAR studies often reveal an optimal range of lipophilicity for maximum activity. For instance, in a series of halogenated quinolines developed to eradicate biofilms, modifications at the 2-position were made to enhance water solubility and tune the calculated logP (ClogP) values, leading to new compounds with enhanced activity against Staphylococcus epidermidis. nih.gov The introduction of fluorine and iodine in this compound significantly increases its lipophilicity compared to the unsubstituted quinoline, which is expected to influence its membrane permeability and interaction with hydrophobic binding pockets.

Electronic Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) can drastically alter the reactivity and binding affinity of the quinoline core. nih.gov A fluorine atom at C5 is strongly electron-withdrawing, which can influence the pKa of the quinoline nitrogen and affect hydrogen bonding capabilities. SAR studies of antimalarial quinoline-imidazole hybrids showed that an electron-donating methoxy (B1213986) group enhanced activity, while an electron-withdrawing chloro group led to its loss, demonstrating the sensitivity of biological targets to the electronic properties of the ligand. rsc.org

Steric Parameters: The size and shape of substituents (steric bulk) dictate the molecule's ability to fit into the active site of a biological target. nih.gov The iodine at the C8 position of this compound is a large substituent that will sterically influence the conformation of the molecule and its potential binding modes. In studies of noncovalent proteasome inhibitors based on the quinoline scaffold, it was found that the binding pocket could accommodate larger hydrophobic moieties in certain regions, and introducing a bulky butyl group resulted in excellent activity. nih.gov This indicates that steric factors are a key component in the design and optimization of quinoline-based inhibitors.

| Parameter | Influence on Pharmacological Profile | Example from Quinoline Studies | Reference(s) |

| Lipophilicity (logP) | Affects ADME properties, membrane permeability, and binding to hydrophobic pockets. | Tuning ClogP of halogenated quinolines enhanced activity against S. epidermidis biofilms. | nih.govnih.gov |

| Electronic Effects | Modulates target binding affinity, pKa, and reactivity. | Electron-donating groups enhanced antimalarial activity in quinoline-imidazole hybrids. | nih.govrsc.org |

| Steric Factors | Determines the fit within a target's binding site. | Introduction of a bulky butyl group in quinoline analogs led to potent proteasome inhibition. | nih.gov |

Positional Effects of Substituents on Efficacy and Target Binding

The specific placement of substituents on the quinoline ring system is a critical factor that governs the efficacy and target binding of its analogs. Even with the same substituent, changing its position can lead to vastly different pharmacological outcomes.

SAR studies on antibacterial quinolones have established that certain positions are key for activity. For example, a fluorine atom at the C6 position is associated with significantly enhanced antibacterial activity. slideshare.net Similarly, substitutions at the C7 position, often with piperazine (B1678402) or related rings, are crucial for potency. slideshare.net While this compound has a different substitution pattern, these findings underscore the principle that specific positions on the quinoline core are not equivalent and can be selectively functionalized to achieve desired biological effects. In the context of antileishmanial activity, 2- and 6-substituted quinolines generally show greater activity, which is often enhanced by the presence of halogen or hydroxyl groups. frontiersin.org

The position of substituents directly impacts how the molecule orients itself within a protein's binding pocket. Docking studies of quinazoline-based inhibitors in the EGFR kinase domain showed that the quinazoline (B50416) scaffold is stabilized by hydrophobic interactions with specific amino acid residues, while aniline (B41778) substitutions at the C4 position orient into a distinct pocket. nih.gov For this compound, the C5-fluoro and C8-iodo substituents would be expected to engage in specific interactions within a target site. The fluorine could act as a hydrogen bond acceptor, while the bulky, polarizable iodine could form halogen bonds or engage in hydrophobic interactions, and their respective positions would dictate the geometry of these interactions. The substitution at position 2 is often found to reduce activity, indicating that this position may be sterically hindered within the target binding site or crucial for maintaining a necessary conformation. slideshare.net

| Position | Type of Substituent | Impact on Biological Activity | Reference(s) |

| C2 | General | Introduction of substituents often reduces activity. | slideshare.net |

| C5 | Amino | Gives active antibacterial compounds. | slideshare.net |

| C6 | Fluorine | Significantly enhances antibacterial activity. | slideshare.net |

| C7 | Piperazine, Pyrrolidine | Leads to potent antibacterial compounds. | slideshare.net |

| C2 & C6 | Halogen, Hydroxyl | Generally enhances antileishmanial activity. | frontiersin.org |

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptor Correlations

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These in-silico methods are invaluable for predicting the activity of novel compounds and for understanding which physicochemical properties are most important for a desired pharmacological effect.

For quinoline derivatives, QSAR models have been successfully developed to predict various biological activities. A study on 8-hydroxyquinoline derivatives as anti-MRSA agents demonstrated that molecular descriptors such as mass, polarizability, topological charge, and van der Waals volume are essential properties governing their activity. nih.gov These findings allow researchers to prioritize the synthesis of compounds that possess optimal values for these descriptors.